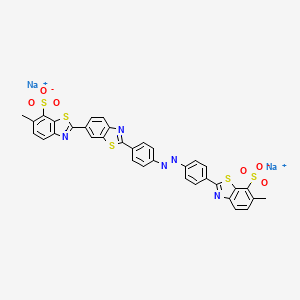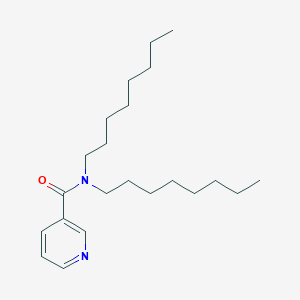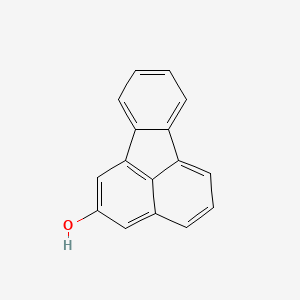
2-Fluoranthenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoranthenol is an organic compound with the molecular formula C16H10O It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) The compound is characterized by the presence of a hydroxyl group (-OH) attached to the fluoranthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoranthenol typically involves the hydroxylation of fluoranthene. One common method is the direct hydroxylation using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydroxylation. Catalysts like transition metal complexes (e.g., iron or copper-based catalysts) are employed to enhance the efficiency and selectivity of the hydroxylation process. The reaction conditions are optimized to achieve high yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoranthenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form fluoranthene-2-one using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to fluoranthene using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed
Oxidation: Fluoranthene-2-one
Reduction: Fluoranthene
Substitution: 2-Fluoranthenyl chloride or bromide
Scientific Research Applications
2-Fluoranthenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of PAH behavior.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Fluoranthenol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: The parent compound without the hydroxyl group.
2-Naphthol: A similar compound with a hydroxyl group attached to a naphthalene ring.
Phenanthrene-9-ol: Another PAH derivative with a hydroxyl group.
Uniqueness
2-Fluoranthenol is unique due to its specific structure, which combines the properties of fluoranthene with the reactivity of a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
85923-82-6 |
|---|---|
Molecular Formula |
C16H10O |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
fluoranthen-2-ol |
InChI |
InChI=1S/C16H10O/c17-11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9,17H |
InChI Key |
BAEJEVICVJAQME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



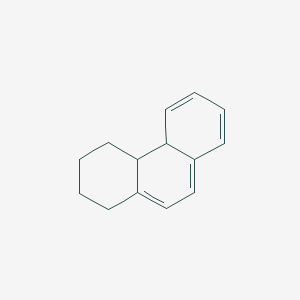
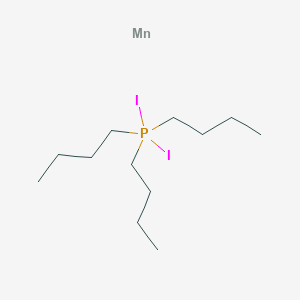
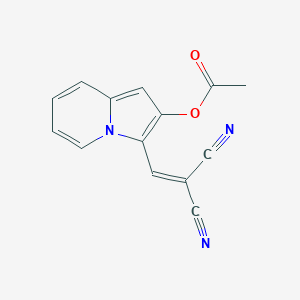
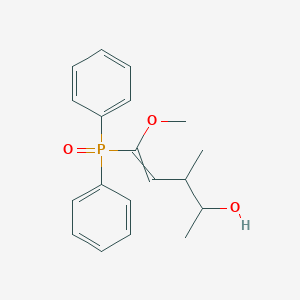
![1-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(morpholin-4-yl)butane-1,4-dione](/img/structure/B14412157.png)
![4-chloro-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14412164.png)
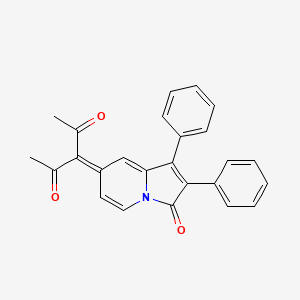
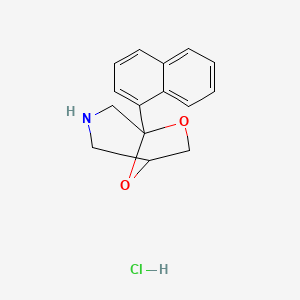
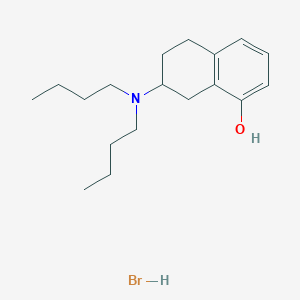
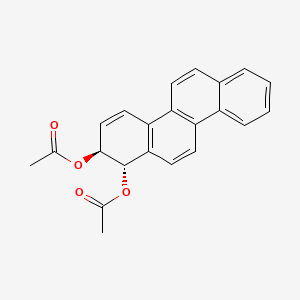
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
